molecular formula C7H8N2 B1621205 2-Methyl-3-vinylpyrazine CAS No. 25058-19-9

2-Methyl-3-vinylpyrazine

Cat. No.: B1621205
CAS No.: 25058-19-9
M. Wt: 120.15 g/mol
InChI Key: QNTVHLKUWSRHIO-UHFFFAOYSA-N
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Description

Contextualization within Pyrazine (B50134) Chemistry and Heterocyclic Compounds

2-Methyl-3-vinylpyrazine is a member of the pyrazine family, which are heterocyclic aromatic compounds. ontosight.ai These compounds feature a six-membered ring containing two nitrogen atoms at positions 1 and 4. foodb.cahmdb.ca Pyrazines are a significant class of N-heterocycles in organic chemistry due to their wide range of commercial applications and presence in natural products. tandfonline.comresearchgate.net The pyrazine ring structure imparts both stability and reactivity, making these compounds versatile building blocks in various chemical syntheses. ontosight.ai

Heterocyclic compounds, such as pyrazines, are fundamental in medicinal chemistry and materials science. tandfonline.commdpi.com The incorporation of nitrogen atoms into the aromatic ring influences the electron distribution and chemical properties of the molecule, often leading to unique biological activities. scispace.com Pyrazine derivatives have been investigated for a wide array of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netmdpi.com this compound, with its specific substitution pattern of a methyl and a vinyl group, is a distinct entity within this class, primarily recognized for its sensory characteristics. lookchem.com

Historical Trajectory of Scholarly Inquiry into Vinylpyrazine Derivatives

Scholarly interest in pyrazine derivatives is long-standing, with a significant focus on their roles as flavor and aroma constituents in food. researchgate.net The synthesis of vinylpyrazine and its substituted derivatives was a subject of chemical investigation as early as the 1960s. acs.org Research into vinylpyrazines has often been linked to understanding the chemical processes that occur during the heating of food, such as the Maillard reaction. researchgate.net This reaction between amino acids and reducing sugars is a primary pathway for the formation of many heterocyclic compounds, including pyrazines, which contribute to the desirable flavors of cooked or roasted foods.

The identification of specific vinylpyrazine derivatives, such as 2-methyl-6-vinylpyrazine as a male-produced sex pheromone in the papaya fruit fly, highlighted their importance beyond flavor chemistry and into the realm of chemical ecology. researchgate.net The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been crucial for the detection and identification of the numerous and often isomeric pyrazine compounds present in complex mixtures. nih.govresearchgate.net More recent synthetic methodologies, including microwave-assisted 'one-pot' reactions, have been developed to improve the efficiency of producing vinylpyrazine derivatives for research and commercial purposes. mdpi.comresearchgate.net

Rationale for Dedicated Academic Investigation into this compound

The primary driver for the dedicated academic investigation into this compound is its potent and characteristic sensory profile. It is recognized for its distinct nutty and roasted aroma, making it a significant contributor to the flavor of various food products. lookchem.com This compound is naturally found in foods such as cocoa, coffee, and peanuts. lookchem.com Its presence and concentration are often critical to the authentic flavor profile of these and other cooked foods.

Beyond its role as a flavor compound, the vinyl group in this compound presents an interesting functional handle for chemical modification and polymerization. Vinyl-substituted heterocyclic compounds, including vinylpyrazines, are recognized as monomers for the synthesis of polymers with potentially unique properties. google.comzenodo.org The ability of the pyrazine moiety to coordinate with metal centers also opens avenues for its use in catalysis and materials science. csic.esresearchgate.net Therefore, research into this compound is multifaceted, spanning organic synthesis, food chemistry, and polymer science.

Delineation of Research Scope and Foundational Objectives

Another significant research direction is the development of efficient and scalable synthetic routes to this compound and its derivatives. prepchem.com This is essential for obtaining pure standards for analytical purposes and for potential commercial applications.

Furthermore, a foundational objective is the detailed characterization of its chemical and physical properties. This includes comprehensive spectroscopic analysis and the investigation of its chemical reactivity, particularly the reactions involving the vinyl group. mdpi.comnist.gov A deeper understanding of these properties is crucial for its potential application as a building block in the synthesis of more complex molecules and functional polymers. google.comresearchgate.net

Detailed Research Findings

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available chemical data.

PropertyValue
Molecular Formula C₇H₈N₂ lookchem.comnist.gov
Molecular Weight 120.15 g/mol lookchem.comnist.gov
Boiling Point 167.7°C at 760 mmHg lookchem.com
Density 1.017 g/cm³ lookchem.com
Refractive Index 1.559 lookchem.com
Flash Point 61.8°C lookchem.com
Appearance Colorless to yellow liquid nih.gov
Odor/Flavor Profile Nutty, roasted, fresh hazelnut, earthy lookchem.comthegoodscentscompany.com

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the isomer 2-methyl-6-vinylpyrazine, the ¹H-NMR spectrum in CDCl₃ shows characteristic signals for the methyl protons (a singlet around δ 2.56 ppm), the vinyl protons (doublet of doublets between δ 5.60 and 6.79 ppm), and the pyrazine ring protons (singlets around δ 8.30 and 8.40 ppm). mdpi.com The ¹³C-NMR spectrum for the same isomer displays signals for the methyl carbon (around δ 21.7 ppm) and the carbons of the pyrazine ring and vinyl group (in the range of δ 120.5-153.3 ppm). mdpi.com

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying pyrazines. nih.gov The mass spectrum of 2-methyl-6-vinylpyrazine shows a molecular ion peak (M⁺) at m/z 120, which is consistent with its molecular weight. mdpi.com Other significant fragments are observed at m/z values of 119, 94, 54, 52, and 39. mdpi.com

Infrared (IR) Spectroscopy: While specific IR data for this compound is not detailed in the search results, characteristic absorption bands would be expected for C-H stretching of the aromatic ring and alkyl/vinyl groups, C=C and C=N stretching of the pyrazine ring and vinyl group, and various bending vibrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTVHLKUWSRHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363809
Record name 2-Methyl-3-vinylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25058-19-9
Record name 2-Ethenyl-3-methylpyrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-vinylpyrazine
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Record name 2-Methyl-3-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Elucidation of Natural Occurrence and Environmental Biogenesis of 2 Methyl 3 Vinylpyrazine

Elucidation of Natural Occurrence and Environmental Biogenesis

Discovery and Characterization in Biological Secretions: A Key Component of Insect Pheromones

A notable natural source of pyrazine (B50134) derivatives is the intricate world of insect communication. Research has identified 2-Methyl-6-vinylpyrazine as a primary component of the male-produced sex pheromone of the papaya fruit fly, Toxotrypana curvicauda. researchgate.netnih.gov Volatiles collected from calling males of this species were analyzed, leading to the identification of this specific pyrazine. nih.gov Synthetic versions of 2-methyl-6-vinylpyrazine have been shown to elicit characteristic pheromonal responses in unmated mature female flies, including behaviors such as walking, running, and specific flight patterns in a wind-tunnel bioassay. researchgate.netnih.gov Further studies have also identified other pyrazines, such as 2,5-dimethyl-3-vinylpyrazine, as minor components in the emissions of male papaya fruit flies. bioone.orgresearchgate.net It has been suggested that pyrazines in Tephritidae, the family to which the papaya fruit fly belongs, are produced by bacteria within their midgut. researchgate.net

Ecological Significance in Chemical Communication and Pest Management

The identification of 2-Methyl-vinylpyrazine as a key pheromonal component in the papaya fruit fly underscores its ecological importance in chemical communication for mating purposes. iaea.org This understanding has direct applications in pest management strategies. iaea.orgfao.org The pheromone, often referred to as MVP, has been demonstrated to be highly effective for the detection and control of the papaya fruit fly, particularly when used in conjunction with sticky green sphere traps. iaea.orgippc.int This targeted approach, leveraging the insect's own chemical signals, represents a more ecologically-minded alternative to broad-spectrum pesticides. niphm.gov.inresearchgate.netucr.edu The development of pheromone bait-traps offers a method for monitoring and controlling populations of this significant agricultural pest. bioone.org

Formation Pathways in Thermally Processed Food Systems

Association with Maillard Reaction Products

In the realm of food chemistry, 2-Methyl-3-vinylpyrazine is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. researchgate.netisnff-jfb.comnih.gov This reaction is responsible for the development of characteristic colors, aromas, and flavors in a wide variety of cooked foods. isnff-jfb.comresearchgate.netuliege.be Vinylpyrazines, including this compound, are recognized as characteristic flavor compounds in foods that have undergone thermal processing. researchgate.net

Model studies have been conducted to understand the formation mechanisms of these compounds. For instance, the Maillard reaction of D-glucose and glycine (B1666218) has been shown to produce 2-vinylpyrazine (B179392) and 2-vinyl-6-methylpyrazine. researchgate.net Isotope tracing techniques have indicated that alkylpyrazines and formaldehyde (B43269) are precursors to vinylpyrazines, with the vinyl group being derived from both the sugar and the amino acid. researchgate.net The proposed mechanism involves the condensation reaction of alkylpyrazines with formaldehyde. researchgate.net Other research suggests that hydroxyethyl (B10761427) pyrazines can be formed, which then undergo water elimination to form the corresponding vinylpyrazines. isnff-jfb.com

Detection in Diverse Food Matrices

The formation of this compound during thermal processing leads to its presence in a diverse range of food products. It has been identified as a volatile component in:

Coffee: It is recognized as a component of coffee aroma. lookchem.commdpi.comnih.govnist.govfoodb.ca

Cocoa: This pyrazine contributes to the flavor profile of cocoa products. lookchem.commdpi.comsci-hub.se

Soy and Maize Flour: The compound has been reported in both soy and maize flour. mdpi.comsbmu.ac.ir

Wheat Flour: It is also found in wheat flour. mdpi.com

Roasted Peanuts: this compound is among the numerous volatile compounds identified in roasted peanuts. lookchem.comnih.govacs.orgresearchgate.netnih.govmdpi.com

Chinese Liquor: It is considered one of the aroma-active pyrazine compounds in certain types of Chinese liquor, such as Maotai. mdpi.comnih.govthegoodscentscompany.comresearchgate.netresearchgate.net

Role as Key Aroma and Flavor Constituents in Culinary Science

Below is an interactive table detailing the food matrices where this compound has been detected and its associated aroma and flavor contributions.

Food MatrixAssociated Aroma/Flavor
CoffeeNutty, Roasted, Coffee-like lookchem.comnih.govthegoodscentscompany.com
CocoaNutty, Cocoa lookchem.comresearchgate.net
Roasted PeanutsNutty, Roasted lookchem.commdpi.com
Chinese LiquorAroma-active component mdpi.comnih.gov

Microbial Synthesis and Metabolic Intermediates

The microbial synthesis of pyrazines is a subject of significant interest, particularly within the food industry, due to the role of these compounds as key flavor and aroma constituents. While the direct microbial biosynthetic pathway for this compound is not yet fully elucidated in scientific literature, the study of related alkylpyrazines provides a foundational understanding of the metabolic processes that could be involved.

Microorganisms, especially bacteria from the genus Bacillus, are known producers of various pyrazines in fermented foods. nih.gov For instance, Bacillus subtilis, a key bacterium in the fermentation of soybeans for products like natto, has been shown to synthesize pyrazines such as 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine. nih.gov

The biosynthesis of the pyrazine core and its alkyl side chains typically involves the condensation of amino acids with a carbon source. researchgate.net Research has identified specific precursors for certain microbially produced pyrazines. The table below outlines some of these known precursors and the microorganisms involved.

Pyrazine ProductPrecursor(s)Example Microorganism
2,5-DimethylpyrazineL-ThreonineBacillus subtilis
2,3,5,6-TetramethylpyrazineAcetoinBacillus subtilis

It is important to note that the presence of these precursors in a microbial environment can also lead to the formation of other pyrazine derivatives, though the specific mechanisms for these transformations are often not fully understood. nih.gov

The enzymatic machinery responsible for the formation of the vinyl group on the pyrazine ring through microbial action remains an area for further investigation. researchgate.net The occurrence of vinyl-substituted pyrazines is more frequently documented as a result of the Maillard reaction, a series of non-enzymatic chemical reactions that take place during the thermal processing of food. researchgate.net

General Principles of Microbial Pyrazine Formation:

Microorganisms are capable of both synthesizing and degrading pyrazines as part of their metabolic activities. researchgate.net The ability to produce pyrazines has been identified in several bacterial genera, including Pseudomonas, Bacillus, Streptomyces, and Paenibacillus. researchgate.net This biological production route is considered a "green" alternative to chemical synthesis for creating valuable flavor compounds. nih.gov

While a definitive microbial pathway for this compound is yet to be described, it is conceivable that related alkylpyrazines are formed microbially in various natural and food environments. These could subsequently undergo further transformations to yield vinyl derivatives. The ongoing research into microbial metabolisms holds the potential to uncover the specific enzymatic pathways responsible for the biosynthesis of this compound. nih.gov

Advanced Strategies for the Chemical Synthesis of 2 Methyl 3 Vinylpyrazine and Structural Analogues

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating. mdpi.comajgreenchem.com This technology is particularly advantageous for the synthesis of heterocyclic compounds like pyrazines. acs.orgmdpi.com The primary benefits include rapid and uniform heating, reduced reaction times, and often, the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry. ajgreenchem.comiarconsortium.org

Optimization of "One-Pot" Reactions

"One-pot" synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds. researchgate.netresearchgate.net The application of microwave irradiation to one-pot procedures for pyrazine (B50134) synthesis has proven to be highly effective. mdpi.com A notable example is the one-pot Hofmann methylation synthesis of 2-methyl-6-vinylpyrazine, a close isomer of the target compound, from 2,6-dimethylpyrazine (B92225). researchgate.netmdpi.com

In this reaction, a mixture of 2,6-dimethylpyrazine, dimethylamine (B145610) hydrochloride, and paraformaldehyde is heated under microwave irradiation. mdpi.com The optimization of such a reaction involves fine-tuning several parameters to maximize the yield and purity of the final product. Key variables include temperature, reaction time, and the molar ratios of the reactants. For instance, heating the reaction mixture at 100°C for 2 hours has been shown to be effective. mdpi.com The use of microwave energy facilitates the sequential Mannich reaction, quaternization, and subsequent elimination in a single vessel, dramatically improving the process efficiency. researchgate.netmdpi.com This approach eliminates the need to isolate and purify intermediates, which is a requirement in traditional multi-step syntheses. researchgate.net

Table 1: Optimized Parameters for Microwave-Assisted "One-Pot" Synthesis of 2-Methyl-6-vinylpyrazine mdpi.com

Parameter Optimized Value
Starting Material 2,6-dimethylpyrazine
Reagents Dimethylamine hydrochloride, Paraformaldehyde
Solvent Water
Temperature 100 °C
Microwave Power 100 Watts
Reaction Time 2 hours
Yield Higher than conventional methods
Purity 90%

Comparative Analysis with Conventional Thermal Methods

When compared to conventional thermal methods, microwave-assisted synthesis of vinylpyrazines demonstrates significant advantages. mdpi.com Traditional thermal approaches, such as the three-step Hofmann exhaustive methylation route, involve reflux heating for extended periods, often totaling several hours, and require a lengthy stabilization period for intermediates. mdpi.com

For example, the conventional synthesis of 2-methyl-6-vinylpyrazine requires a total of 3.5 hours of reflux heating and a 12-hour stabilization step for an intermediate, ultimately yielding the product at 24%. mdpi.com In stark contrast, the microwave-assisted "one-pot" method accomplishes the synthesis in just 2 hours, completely bypassing the need for intermediate isolation and long stabilization times, while achieving a higher yield and comparable purity. researchgate.netmdpi.com This acceleration is attributed to the efficient and direct energy transfer to the reacting molecules under microwave irradiation. ajgreenchem.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Thermal Synthesis of 2-Methyl-6-vinylpyrazine mdpi.com

Feature Microwave-Assisted "One-Pot" Method Conventional Thermal Method
Reaction Time 2 hours >15 hours (including stabilization)
Number of Steps 1 3
Intermediate Isolation Not required Required
Overall Yield Higher (exact % not specified but stated as an increase) 24%
Energy Efficiency High Low
Waste Reduction Reduced solvents and waste More waste generated

Multi-Step Organic Synthesis Approaches (e.g., Hoffman Exhaustive Methylation Routes, Wittig Reactions)

While one-pot syntheses are efficient, multi-step approaches remain fundamental for the synthesis of vinylpyrazines and offer versatility.

The Hofmann exhaustive methylation route is a classic method for creating vinyl groups from alkylamines. researchgate.netmasterorganicchemistry.com In the context of vinylpyrazine synthesis, the process typically starts with a methyl-substituted pyrazine. mdpi.com The synthesis of 2-methyl-6-vinylpyrazine via this route involves three distinct steps:

Mannich Reaction: Reaction of 2,6-dimethylpyrazine with formaldehyde (B43269) and dimethylamine hydrochloride under reflux to produce 2-methyl-6-dimethylaminoethyl-pyrazine. mdpi.com

Quaternization: The resulting tertiary amine is then treated with an excess of a methylating agent, typically methyl iodide, to form the quaternary ammonium (B1175870) salt (6-methylpyrazylethyltrimethylammonium iodide). mdpi.comaskfilo.com

Hofmann Elimination: The quaternary ammonium salt is subsequently heated with a base, leading to the elimination of trimethylamine (B31210) and the formation of the desired 2-methyl-6-vinylpyrazine. mdpi.com

The Wittig reaction is another powerful and widely used method for synthesizing alkenes from carbonyl compounds. organic-chemistry.orgpressbooks.pubwikipedia.org This reaction can be adapted for the synthesis of vinylpyrazines. A general strategy involves:

Preparation of a Phosphonium (B103445) Salt: A halomethylpyrazine (e.g., 2-chloromethyl-3-methylpyrazine) is reacted with triphenylphosphine (B44618) (PPh₃) in an Sₙ2 reaction to form the corresponding phosphonium salt. mdpi.commasterorganicchemistry.com

Ylide Formation: The phosphonium salt is then treated with a strong base (such as n-butyllithium) to deprotonate the carbon adjacent to the phosphorus, generating a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com

Reaction with an Aldehyde: The ylide is then reacted with an aldehyde, typically formaldehyde for a terminal vinyl group, to yield the target vinylpyrazine and triphenylphosphine oxide. wikipedia.org The strong phosphorus-oxygen double bond formed in the byproduct is a major thermodynamic driving force for the reaction. pressbooks.pub

Development of Stereoselective and Regioselective Synthesis

For creating a diverse range of structural analogues, controlling the precise placement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is crucial.

Regioselective synthesis is key to producing specific isomers of substituted pyrazines. nsmsi.ir The pyrazine ring has distinct positions that can be targeted through various strategies. Nickel-catalyzed Negishi cross-coupling reactions, for example, have been successfully used for the regioselective synthesis of trialkylpyrazines. thieme-connect.com This method involves the reaction of a pyrazine triflate with an organozinc halide in the presence of a nickel catalyst, allowing for the specific introduction of alkyl or aryl groups at a particular position on the pyrazine ring. thieme-connect.com Similarly, metal-free amination reactions under microwave irradiation have been shown to afford 3-amino-pyrrolopyrazines exclusively, while Buchwald cross-coupling reactions of the same starting material yield the 2-amino isomer, demonstrating how the choice of reaction conditions can dictate regioselectivity. rsc.orgsemanticscholar.org

Stereoselective synthesis becomes important when producing structural analogues of 2-methyl-3-vinylpyrazine that contain chiral centers. While the parent molecule is achiral, analogues with substituted vinyl groups or chiral substituents on the pyrazine ring require stereocontrol. Methodologies for the stereoselective construction of substituted heterocycles, such as intramolecular alkyne iminium ion cyclization, can produce trans-2,3-disubstituted indolines and pyrrolidines with high stereoselectivity. rsc.org Similar principles can be applied to the synthesis of complex pyrazine-containing structures. The development of synthetic routes that allow for the diastereoselective conversion of a ketone to an amine is a potential strategy for creating chiral amine building blocks that can be incorporated into a pyrazine scaffold. beilstein-journals.org

Chemoenzymatic and Biocatalytic Routes for Pyrazine Scaffold Construction

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for constructing the pyrazine core. europa.eumdpi.com These approaches leverage the high specificity of enzymes to catalyze reactions under mild conditions. mdpi.com

A key biocatalytic strategy involves the use of ω-transaminases (ATAs). nih.govscispace.com These enzymes can mediate the amination of α-diketone precursors to form α-amino ketones. nih.gov These α-amino ketone intermediates can then undergo spontaneous oxidative dimerization to yield the substituted pyrazine scaffold. scispace.com This method has been successfully applied to the synthesis of various pyrazines. nih.gov

Another approach utilizes baker's yeast (Saccharomyces cerevisiae) as a catalyst for the biotransformation of aliphatic aldehydes into acyloins. acs.org These acyloins can then be chemically reacted with a diamine, such as 1,2-propanediamine, under mild conditions to form dihydropyrazines, which are precursors to the fully aromatic pyrazines. acs.org Furthermore, specific enzymes like L-threonine 3-dehydrogenase have been used in chemoenzymatic processes to produce aminoacetone from L-threonine, which can then condense to form alkylpyrazines like 3-ethyl-2,5-dimethylpyrazine. nih.govdntb.gov.ua These biocatalytic routes are valuable for their ability to generate complex pyrazine structures from simple, renewable starting materials. acs.orgnih.gov

Mechanistic Investigations into the Formation and Reactivity of Vinylpyrazine Compounds

Detailed Analysis of Maillard Reaction Mechanisms

The formation of 2-methyl-3-vinylpyrazine is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars during the thermal processing of food. This reaction is responsible for generating a multitude of heterocyclic compounds, including pyrazines, which are significant contributors to the desirable roasted, toasted, and nutty aromas in many cooked foods. perfumerflavorist.com The processes are initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, leading to the formation of N-glycosylamines. These intermediates undergo rearrangement and subsequent degradation to form highly reactive intermediates that ultimately cyclize and condense to form pyrazines.

The synthesis of vinylpyrazines, including this compound, involves a multi-step process with several key precursors and reactive intermediates. Isotope tracing studies have been instrumental in elucidating these pathways.

Alkylpyrazines and Formaldehyde (B43269) : Research has identified alkylpyrazines and formaldehyde as the direct precursors to vinylpyrazines. nih.gov In a model system, it was demonstrated that vinylpyrazines are formed through the condensation reaction between these two molecules. nih.gov For this compound, the corresponding precursor would be 2,3-dimethylpyrazine (B1216465).

α-Dicarbonyl Compounds : These are critical reactive intermediates in the Maillard reaction, formed during the intermediate stages. mdpi.com They are involved in the Strecker degradation of amino acids, a crucial step leading to the formation of aminoketones. mdpi.com

Aminoketones : The condensation of two α-aminoketone molecules is a primary pathway for the formation of the pyrazine (B50134) ring. These aminoketones are generated from the reaction between α-dicarbonyl compounds and amino acids.

Hydroxyethylpyrazines : While the primary identified pathway involves formaldehyde, the formation of a vinyl group can also occur through the dehydration of a hydroxyethyl-substituted pyrazine. This hydroxyethyl (B10761427) group would be formed from the reaction with a two-carbon carbonyl species.

A crucial finding from H/D exchange experiments is that the active site for the condensation reaction with formaldehyde is the methyl group attached to the pyrazine ring. nih.gov This confirms that the vinyl group is formed by the addition of a carbon atom (from formaldehyde) to an existing methyl group on the pyrazine nucleus. nih.gov

The formation of pyrazines is governed by specific kinetic and thermodynamic parameters that dictate the reaction rate and spontaneity. While specific data for this compound is not detailed, the principles apply to pyrazine formation in the Maillard reaction generally.

Kinetic Analysis : Kinetic studies help in understanding the rate of reaction. The pseudo-second-order model has been found to fit the experimental data for related adsorption processes well, suggesting complex reaction mechanisms. pjoes.com Key kinetic parameters include the activation energy (Eα) and the pre-exponential factor (A), which are related by the Arrhenius equation. mdpi.com Lower activation energy values correspond to more reactive processes, as seen in combustion compared to pyrolysis of biomass. mdpi.com

Thermodynamic Analysis : Thermodynamic parameters determine the feasibility and spontaneity of a reaction. These include:

Gibbs Free Energy (ΔGθ) : Negative values indicate a spontaneous process. pjoes.com

Enthalpy Change (ΔHθ) : A positive value indicates an endothermic process, meaning it requires heat input to proceed. pjoes.com

Entropy Change (ΔSθ) : A positive value indicates an increase in randomness or disorder during the reaction. pjoes.com

The formation of pyrazines during the Maillard reaction is known to be an endothermic and spontaneous process under thermal processing conditions.

Conceptual Summary of Kinetic and Thermodynamic Parameters
ParameterSymbolSignificance in Pyrazine Formation
Activation EnergyThe minimum energy required to initiate the Maillard reaction. Influenced by factors like pH and temperature.
Gibbs Free EnergyΔGθIndicates the spontaneity of the reaction. Expected to be negative under heating conditions. pjoes.com
EnthalpyΔHθRepresents the heat absorbed or released. Pyrazine formation is an endothermic process (positive ΔHθ). pjoes.com
EntropyΔSθMeasures the change in disorder. The breakdown of large sugar and amino acid molecules into smaller volatile compounds leads to an increase in entropy (positive ΔSθ). pjoes.com

The yield and profile of pyrazines, including this compound, are significantly affected by the conditions of the Maillard reaction.

pH : The pH of the reaction medium is a critical factor. A higher pH facilitates the formation of pyrazines. researchgate.net This is because the initial condensation step involves a nucleophilic attack by the amino group, a process that is highly dependent on pH. researchgate.net Increasing the pH generally leads to an increase in pyrazine concentration. researchgate.net

Temperature and Time : Temperature and time are key parameters that directly influence the rate and extent of the Maillard reaction. rsc.org Generally, increasing the heating temperature and duration leads to a significant increase in the variety and quantity of pyrazines formed. rsc.org For instance, in one study, the optimal condition for pyrazine formation was found to be heating at 140 °C for 90 minutes. rsc.orgnih.gov Higher temperatures favor the reaction rate between sugars and amino groups, producing more volatile compounds. rsc.org

Amino Acid and Reducing Sugar Concentrations : The type and concentration of precursors directly impact the products. Different amino acids (acidic, neutral, basic) yield varying amounts of total pyrazines. perfumerflavorist.com For example, lysine (B10760008) has been shown to produce a high yield of total pyrazines. perfumerflavorist.com The type of reducing sugar also plays a role; fructose (B13574) was found to increase dimethylpyrazines, 2-methylpyrazine, and trimethylpyrazine concentrations more than glucose in one study. researchgate.net

Effect of Reaction Parameters on Pyrazine Formation
ParameterEffect on Pyrazine FormationReference
Increasing TemperatureIncreases reaction rate and yield of pyrazines. rsc.org
Increasing pHIncreases pyrazine formation. researchgate.net
Amino Acid TypeDifferent amino acids produce different types and amounts of pyrazines. perfumerflavorist.com
Reducing Sugar TypeInfluences the concentration of specific pyrazines. researchgate.net

While many studies focus on free amino acids, peptides and proteins are far more abundant in most food systems and play a crucial role in flavor generation. nih.gov Research indicates that peptides are not only precursors for Maillard reaction products but can significantly promote the formation of pyrazines, sometimes more so than their constituent free amino acids. rsc.orgnih.gov

The structure of the peptide has a significant impact. Studies on lysine-containing dipeptides and tripeptides have shown that the amino acid sequence and the position of amino acids (N-terminus vs. C-terminus) exert an important effect on the formation of pyrazines. nih.govdntb.gov.ua For example, in dipeptide models with lysine at the C-terminus, the total pyrazine content was higher for Arg-Lys than for His-Lys. nih.gov Furthermore, short-chain peptides, particularly those with a molecular weight between 1.2 to 3.0 kDa, have been shown to significantly promote pyrazine formation. rsc.org This highlights that the complex structures of peptides provide unique reaction pathways that can differ from those involving free amino acids. nih.gov

The rate and outcome of the Maillard reaction can be modified by external energy sources. High-intensity ultrasound (HIU) has been identified as a significant reaction modifier. The application of ultrasound can accelerate the Maillard reaction, leading to a higher formation of intermediates and final products, including pyrazines. researchgate.netmdpi.comnih.gov

The primary mechanism behind this acceleration is the phenomenon of acoustic cavitation. mdpi.com This process generates transient high-temperature and high-pressure environments within the liquid, providing extreme conditions that promote the reaction. mdpi.com Ultrasound has been shown to enhance aldol-type condensation reactions, which are part of the pyrazine formation pathway. researchgate.net Studies have demonstrated that ultrasound-assisted processes result in higher absorbance values at wavelengths indicative of Maillard reaction intermediates (294 nm) and brown polymers (420 nm), confirming an accelerated reaction rate. mdpi.comnih.gov This effect becomes more pronounced with increases in ultrasound amplitude and reaction temperature. nih.gov

Understanding Vinyl Group Reactivity and Functionalization in the Pyrazine Nucleus

The chemical properties of this compound are dictated by both the aromatic pyrazine ring and the attached vinyl group. The pyrazine ring itself possesses a conjugated system that imparts aromatic stability and weak basicity due to its nitrogen atoms. pipzine-chem.com

The vinyl group (-CH=CH2) is the primary site of reactivity. Its key characteristic is the presence of a carbon-carbon double bond, which makes it unsaturated and susceptible to addition reactions, typical of olefins. pipzine-chem.com This allows for a variety of functionalization reactions:

Addition Reactions : The double bond can readily react with various reagents. For example, it can undergo addition with halogens (like chlorine or bromine) or be hydrogenated to a saturated ethyl group in the presence of a suitable catalyst. pipzine-chem.com

Cycloaddition : The vinyl group can participate in cycloaddition reactions, such as [2+2] cycloadditions, which involve the formation of a cyclobutyl ring. mdpi.com

Oxidative Addition : In the presence of certain metal complexes, the C-H bond of the vinyl group can undergo oxidative addition. acs.org

Polymerization : Like other vinyl monomers, it is conceivable that this compound could undergo polymerization across the vinyl group under appropriate conditions.

The electronic nature of the pyrazine ring influences the reactivity of the vinyl group. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which can affect the electron density of the vinyl group's double bond and influence its susceptibility to electrophilic or nucleophilic attack.

Isotopic Labeling Studies to Elucidate Specific Pathways

Isotopic labeling studies have been instrumental in deciphering the complex reaction networks leading to the formation of pyrazine compounds, including vinylpyrazines, primarily through the Maillard reaction. By tracing the incorporation of isotopically labeled precursors into the final products, researchers can identify the origin of specific atoms and intermediates, thereby illuminating the mechanistic pathways.

One key finding from isotopic tracer studies is the role of alkylpyrazines and formaldehyde as direct precursors in the formation of vinylpyrazines. In a model system using universally labeled glucose ([U-¹³C₆]glucose) and glycine (B1666218), it was demonstrated that the carbon atoms from formaldehyde are incorporated into the vinyl group of vinylpyrazines. This suggests a condensation reaction between an alkylpyrazine and formaldehyde. For instance, the formation of this compound would likely involve the reaction of 2,3-dimethylpyrazine with formaldehyde. A proposed mechanism involves the activation of the methyl group on the pyrazine ring, followed by an aldol-type condensation with formaldehyde and subsequent dehydration to form the vinyl moiety.

Further studies have utilized ¹⁵N-labeled amino acids to trace the source of nitrogen in the pyrazine ring. In a study involving the reaction of glucose with glutamine labeled with ¹⁵N at the amide side chain, vinylpyrazine was identified as one of the products. The results indicated that a significant portion of the nitrogen in the pyrazine products originated from the amide nitrogen of glutamine, highlighting the role of deamidation in pyrazine formation. This implies that the nitrogen atoms in this compound can be sourced from the amino group of amino acids.

The general mechanism for pyrazine ring formation involves the condensation of two α-aminocarbonyl intermediates, which are typically formed from the Strecker degradation of amino acids in the presence of dicarbonyl compounds derived from sugar fragmentation. Isotopic labeling has confirmed that the carbon skeleton of the pyrazine ring is primarily derived from the sugar, while the nitrogen atoms are contributed by the amino acid.

A study on the formation of various pyrazines in a Maillard reaction model system of D-glucose and L-glycine provided evidence for the conversion of pyrazines with shorter side chains to those with longer side chains through aldol-type condensation with carbonyl compounds. Using D-glucose-¹³C₆, it was observed that unlabeled alkylpyrazines could react with labeled aldehydes to generate labeled vinylpyrazines, such as 2-vinyl-3,5-dimethyl pyrazine. This supports the hypothesis that the vinyl group in vinylpyrazines is formed through the reaction of a methyl-substituted pyrazine with an aldehyde.

Precursor 1 (Isotopically Labeled)Precursor 2Key IntermediateProduct StudiedIsotopic Labeling Finding
[U-¹³C₆]glucoseGlycine¹³C-labeled formaldehyde2-Vinylpyrazine (B179392)The vinyl group is derived from formaldehyde formed from the sugar.
¹⁵N-labeled glutamine (amide)Glucose¹⁵N-α-aminocarbonylsVinylpyrazineMore than half of the nitrogen in the pyrazine ring can originate from the amide nitrogen of glutamine.
D-glucose-¹³C₆Glycine¹³C-labeled aldehydes2-Vinyl-3,5-dimethyl pyrazineUnlabeled alkylpyrazines react with labeled aldehydes to form labeled vinylpyrazines.

Computational Modeling of Reaction Dynamics and Energetics

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reaction dynamics and energetics of complex chemical transformations like the Maillard reaction. While specific computational studies focusing exclusively on the formation and reactivity of this compound are limited, general principles derived from computational analyses of pyrazine formation provide valuable insights into the plausible mechanistic pathways.

Computational studies on the formation of the pyrazine ring have explored the thermodynamics and kinetics of the condensation of α-aminocarbonyl intermediates. These studies help in determining the activation energies for the formation of dihydropyrazine (B8608421) intermediates and their subsequent oxidation to pyrazines. The calculations can also predict the relative stability of different isomers and the preferred reaction pathways based on the Gibbs free energy changes.

For the formation of the vinyl group in this compound, computational modeling can be employed to investigate the energetics of the proposed condensation reaction between 2,3-dimethylpyrazine and formaldehyde. DFT calculations can model the transition state of the initial nucleophilic attack of the activated methyl group on formaldehyde, as well as the subsequent dehydration step. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified.

Furthermore, computational models can explore the electronic properties of the reactants and intermediates, such as charge distribution and molecular orbital energies, to explain their reactivity. For instance, the acidity of the methyl protons on the pyrazine ring, which is crucial for the initial deprotonation step in the condensation with formaldehyde, can be computationally assessed.

The reactivity of the vinyl group in this compound, such as its susceptibility to addition reactions or polymerization, can also be investigated using computational methods. By modeling the interaction of the vinyl group with various reactants, the reaction energetics and the structure of the transition states can be determined, providing a detailed understanding of its chemical behavior.

Computational MethodSystem StudiedKey Parameters CalculatedInsights Gained
Density Functional Theory (DFT)Pyrazine formation from α-aminocarbonylsActivation energies, Gibbs free energyDetermination of favored reaction pathways and stability of intermediates.
DFTCondensation of methylpyrazine and formaldehydeTransition state energies, reaction energy profilesIdentification of the rate-determining step and elucidation of the reaction mechanism for vinyl group formation.
DFTElectronic properties of pyrazine derivativesCharge distribution, molecular orbital energiesUnderstanding the reactivity of different sites on the pyrazine molecule.

State of the Art Analytical Methodologies for 2 Methyl 3 Vinylpyrazine Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating 2-methyl-3-vinylpyrazine from other volatile and semi-volatile compounds present in a sample. The choice of chromatographic technique is dictated by the complexity of the sample matrix and the required level of separation efficiency.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the targeted analysis of this compound. gcms.cz This method offers excellent selectivity and sensitivity, making it suitable for trace-level quantification in various food and environmental samples.

In GC, the separation of this compound from other volatile compounds is achieved based on its boiling point and affinity for the stationary phase of the capillary column. sigmaaldrich.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then selected and fragmented further in a collision cell. This second stage of mass analysis (MS/MS) provides a highly specific fragmentation pattern that serves as a unique chemical fingerprint for this compound, minimizing interferences from co-eluting compounds. gcms.cz The use of selected ion monitoring (SIM) can further enhance sensitivity for detecting trace amounts of pyrazines. researchgate.net

A typical GC-MS/MS analysis involves the following steps:

Sample Preparation: Volatile compounds, including this compound, are often extracted from the sample matrix using techniques like solid-phase microextraction (SPME) or solvent extraction. rsc.orgmdpi.com

GC Separation: The extracted volatiles are injected into the GC, where they are separated on a capillary column. The choice of column phase (e.g., polar or non-polar) is crucial for optimal separation. mdpi.comnist.gov

MS/MS Detection: As this compound elutes from the GC column, it is detected by the tandem mass spectrometer operating in a specific transition mode (precursor ion > product ion) to ensure high selectivity and sensitivity.

The combination of retention time from the GC and the specific mass transitions from the MS/MS detector provides a high degree of confidence in the identification and quantification of this compound.

For highly complex samples containing numerous overlapping peaks, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.comazom.com This technique utilizes two columns with different stationary phases, providing a much greater peak capacity and the ability to resolve compounds that would otherwise co-elute. gcms.czshimadzu.com

In a GCxGC system, the effluent from the first-dimension column is continuously trapped and then rapidly re-injected onto a second, shorter column. chemistry-matters.com This process, known as modulation, creates a two-dimensional chromatogram where compounds are separated based on two independent properties. dlr.de This results in a structured chromatogram where chemically related compounds often appear in the same region, aiding in their identification. azom.com When coupled with a mass spectrometer, GCxGC-MS provides an unparalleled ability to separate and identify trace components in complex mixtures.

The key advantages of GCxGC for the analysis of this compound include:

Increased Peak Capacity: Significantly improves the resolution of complex mixtures, reducing the likelihood of co-elution. gcms.cz

Enhanced Sensitivity: The modulation process focuses the analyte into narrow bands, leading to taller and sharper peaks, which improves the signal-to-noise ratio.

Structured Chromatograms: Provides an additional dimension of information that can aid in the tentative identification of unknown compounds based on their elution patterns. azom.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. wisdomlib.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the this compound molecule. uobasrah.edu.iqnih.gov

¹H-NMR: The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the ¹H-NMR spectrum would show distinct signals for the methyl protons, the vinyl protons, and the protons on the pyrazine (B50134) ring. The splitting patterns of these signals would confirm the connectivity of the different groups.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the number of different types of carbon atoms in the molecule and their electronic environment. np-mrd.org Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum, confirming the carbon skeleton of the molecule.

Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the structure of this compound. rsc.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Data below is illustrative and based on general principles and data for similar pyrazine structures. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.6~21
Vinyl (=CH₂)~5.6 (trans), ~6.2 (cis)~125
Vinyl (=CH-)~6.8~135
Pyrazine Ring (C-H)~8.3 - 8.5~142 - 152
Pyrazine Ring (C-CH₃)-~150
Pyrazine Ring (C-Vinyl)-~148

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precision allows for the determination of the elemental formula of the compound, as it can distinguish between ions with the same nominal mass but different elemental compositions. mdpi.com This capability is crucial for confirming the identity of the compound, especially when dealing with unknown samples or for distinguishing it from isomers.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Chemical FormulaC₇H₈N₂
Exact Mass120.0687
Measured m/z (Illustrative)120.0685
Mass Accuracy (ppm) (Illustrative)1.7

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. youtube.comslideshare.net The resulting spectrum shows absorption bands at specific frequencies corresponding to different types of bonds and functional groups. For this compound, the IR spectrum would exhibit characteristic peaks for C-H stretching and bending in the methyl and vinyl groups, C=C stretching of the vinyl group and the aromatic ring, and C-N stretching within the pyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. libretexts.orgyoutube.com The pyrazine ring, being an aromatic system, will exhibit characteristic π → π* transitions in the UV region. The presence of the vinyl group in conjugation with the pyrazine ring will influence the position and intensity of these absorption bands.

Advanced Sample Preparation Techniques

The accurate characterization and quantification of volatile compounds like this compound in complex matrices, such as food and biological samples, necessitate sophisticated sample preparation techniques to isolate and concentrate the analyte of interest prior to instrumental analysis.

Solid Phase Microextraction (SPME) Applications in Volatile Analysis

Solid Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation method for the analysis of volatile and semi-volatile organic compounds. dntb.gov.uacore.ac.uk This technique utilizes a fused silica fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. core.ac.uk The fiber is then transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the analytical column.

For the analysis of pyrazines, including this compound, Headspace SPME (HS-SPME) is often the preferred method. This approach is particularly advantageous for complex solid or liquid samples as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. core.ac.uk The selection of the appropriate fiber coating is crucial for the efficient extraction of target analytes and is dependent on the polarity and volatility of the compounds of interest. sigmaaldrich.com For volatile pyrazines, fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have demonstrated high extraction efficiency. nih.govsigmaaldrich.com

The selection of an appropriate SPME fiber is a critical step in method development. The choice depends on the analyte's polarity and molecular weight. sigmaaldrich.com A variety of fiber coatings are commercially available, each with different selectivities.

Fiber Coating Recommended for Analytes' Properties
Polydimethylsiloxane (PDMS)Nonpolar, high molecular weight compoundsVolatiles and semi-volatiles
Polyacrylate (PA)Polar semi-volatilesPolar compounds
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Volatiles, amines, nitro-aromatic compoundsGeneral purpose for polar compounds
Carboxen/Polydimethylsiloxane (CAR/PDMS)Gases and low molecular weight compoundsVolatile compounds
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Flavor compoundsBroad range of volatiles and semi-volatiles

This table is based on data from multiple sources. sigmaaldrich.comsigmaaldrich.com

Optimization of Extraction Efficiency and Selectivity

To achieve the highest sensitivity and accuracy in the analysis of this compound, the optimization of SPME parameters is essential. Key factors that influence the extraction process include the type of fiber, extraction time and temperature, and sample matrix modifications. nih.govmdpi.com

Extraction Time and Temperature: The equilibration time, during which the fiber is exposed to the sample headspace, and the extraction temperature significantly impact the amount of analyte adsorbed by the fiber. nih.gov An increase in temperature generally enhances the volatility of the analytes, leading to higher concentrations in the headspace and faster diffusion to the fiber. However, excessively high temperatures can negatively affect the partitioning of the analyte onto the fiber. The extraction time should be sufficient to allow for equilibrium to be reached between the sample, headspace, and the fiber coating. mdpi.com

Sample Matrix: The properties of the sample matrix, such as pH and ionic strength, can be modified to improve the extraction efficiency. For instance, the addition of salt ("salting out") can decrease the solubility of volatile compounds in the aqueous phase, thereby increasing their concentration in the headspace and enhancing their adsorption onto the SPME fiber. e3s-conferences.org

A study on the optimization of HS-SPME for pyrazine analysis in yeast extract provides a practical example of optimizing these parameters. nih.gov

Parameter Range Studied Optimal Condition
Equilibrium Time10-30 min20 min
Extraction Time20-60 min40 min
Extraction Temperature40-80 °C60 °C

This table is based on data from a study on pyrazine analysis in yeast extract. nih.gov

Quantitative Analysis and Development of Analytical Standards

The quantification of this compound in various matrices is crucial for understanding its contribution to flavor profiles and its potential biological roles. Accurate quantification typically involves the use of gas chromatography coupled with mass spectrometry (GC-MS) and the establishment of a reliable calibration method. researchgate.netnih.gov

The development and use of certified analytical standards are fundamental for accurate quantification. sigmaaldrich.com An analytical standard is a highly purified compound used as a reference in an analytical measurement. For the quantitative analysis of this compound, a certified standard of this compound would be used to create a calibration curve. This involves preparing a series of solutions with known concentrations of the standard, analyzing them using the developed analytical method (e.g., SPME-GC-MS), and plotting the instrument response against the concentration. researchgate.net

The concentration of this compound in an unknown sample is then determined by comparing its instrument response to the calibration curve. The use of an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is a common practice to correct for variations in sample preparation and instrument response. researchgate.net

The table below outlines the key parameters for the quantitative analysis of pyrazines using a chromatographic method.

Parameter Description
LinearityThe range over which the instrument response is directly proportional to the analyte concentration.
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ)The lowest concentration of an analyte that can be accurately and precisely quantified.
AccuracyThe closeness of a measured value to the true value, often assessed by recovery studies in spiked samples.
PrecisionThe degree of agreement among a series of individual measurements, typically expressed as relative standard deviation (RSD).

This table describes common validation parameters for quantitative analytical methods. mdpi.comnih.gov

Pharmacological and Biological Activities of Pyrazine Derivatives: Implications for 2 Methyl 3 Vinylpyrazine

Comprehensive Assessment of Antimicrobial Properties

The structural framework of pyrazine (B50134) is a recurring motif in compounds exhibiting potent antimicrobial effects. These activities span antibacterial, antifungal, and antiviral domains, making pyrazine derivatives a subject of significant interest in the search for new anti-infective agents. rjpbcs.comnih.govresearchgate.net

Antibacterial, Antifungal, and Antiviral Activities of Pyrazine Scaffolds

Pyrazine derivatives have shown efficacy against a broad range of microbial pathogens.

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of pyrazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activities against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com One particular compound from this series, designated 2e, showed superior activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.comnih.gov Similarly, pyrazine sulfonamide derivatives have been synthesized and evaluated, with some showing strong inhibition against Staphylococcus aureus. jetir.org Other research on pyrazine-2-carboxylic acid derivatives also reported good antimicrobial activity against clinical isolates such as E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com

Antifungal Activity: The pyrazine core is also integral to compounds with significant antifungal properties. Pyrazine carboxamide derivatives have been tested against Aspergillus niger and Candida albicans, showing notable activity. oup.com Novel pyrazine analogs of chalcones have been synthesized and evaluated for their effectiveness against fungi like Trichophyton mentagrophytes, with some nitro-substituted derivatives exhibiting activity comparable to fluconazole. nih.gov

Antiviral Activity: The antiviral potential of pyrazine derivatives has been explored against various viruses. One study identified 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine as having in vitro activity against measles, some influenza viruses, herpes simplex, and vaccinia viruses. mdpi.com More recently, in the context of the COVID-19 pandemic, newly synthesized pyrazine-triazole conjugates have shown significant potency against the SARS-CoV-2 virus, with some exhibiting a better selectivity index than the reference drug Favipiravir. nih.gov

Table 1: Selected Antimicrobial Activities of Pyrazine Derivatives

Derivative Class Target Organism(s) Key Findings
Triazolo[4,3-a]pyrazines Staphylococcus aureus, Escherichia coli Compound 2e showed MICs of 32 μg/mL and 16 μg/mL, respectively. mdpi.comnih.gov
Pyrazine Carboxamides Mycobacterium tuberculosis, Candida albicans, Aspergillus niger Some derivatives showed antimycobacterial and antifungal activity. oup.com
Pyrazine Analogs of Chalcones Trichophyton mentagrophytes Nitro-substituted derivatives showed activity comparable to fluconazole. nih.gov
2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine Measles, Influenza, Herpes simplex, Vaccinia viruses Demonstrated in vitro antiviral activity. mdpi.com
Pyrazine-triazole Conjugates SARS-CoV-2 Showed significant potency and a high selectivity index. nih.gov

Proposed Mechanisms of Action (e.g., Cell Envelope Disintegration, DNA Damage)

The antimicrobial effects of pyrazine compounds are attributed to several mechanisms of action. Research on 2,5-bis(1-methylethyl)-pyrazine revealed that at lower concentrations, it induces a cell-wall damage response, suggesting it can interfere with the integrity of the bacterial cell envelope. oup.com At higher concentrations, the same compound was found to exert a strong DNA damage response. oup.com

The ability of pyrazine derivatives to cause DNA damage is a recurring theme. Some dihydropyrazines are noted for their DNA strand-breakage activity. jetir.org Specifically, fructosazine (B23252) and deoxyfructosazine, two derivatives formed from D-glucosamine, have demonstrated DNA strand breakage activity in plasmid pBR322, an effect that was stimulated by the presence of copper ions (Cu2+). nih.gov Furthermore, certain ligustrazine–chalketone-modified platinum (IV) complexes containing a pyrazine ring have been shown to effectively induce DNA damage in cancer cells, a mechanism that could potentially be extrapolated to microbial cells. nih.gov These findings suggest that pyrazine scaffolds can act as antimicrobials by disrupting cellular integrity through cell envelope disintegration and by inducing lethal genetic damage via DNA strand breakage.

Anti-inflammatory and Immunomodulatory Effects

Pyrazine derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties. nih.gov The pyrazine ring is a key pharmacophore in molecules designed to modulate inflammatory pathways. mdpi.com For example, a paeonol (B1678282) derivative incorporating a pyrazine structure demonstrated a 56.32% inhibitory activity against nitric oxide (NO) overproduction induced by lipopolysaccharide (LPS) in macrophage cell lines, indicating potent anti-inflammatory action. nih.gov Research on pyrazolo[3,4-b]pyrazines also highlights their evaluation for anti-inflammatory activities. nih.gov These compounds often exert their effects by suppressing pro-inflammatory cytokines, inhibiting key enzymes in inflammatory cascades like cyclooxygenase (COX), and reducing oxidative stress. mdpi.com

Investigation of Molecular Targets and Pathway Modulation (e.g., ADH1B, BCHE, DPP4)

The anti-inflammatory and immunomodulatory activities of pyrazine derivatives are linked to their interaction with specific molecular targets.

BCHE (Butyrylcholinesterase): Several pyrazine derivatives have been identified as potent inhibitors of cholinesterases, including butyrylcholinesterase (BChE). researchgate.netnih.gov For example, pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and shown to inhibit BChE, with one analogue exhibiting an IC50 value of 0.583 ± 0.052 μM. nih.gov Another study found that a ligustrazine derivative had a strong inhibitory effect on BChE with an IC50 of 2.3 nM. mdpi.com Inhibition of BChE is a relevant mechanism as this enzyme is involved in inflammation and neuro-inflammation.

DPP4 (Dipeptidyl peptidase-4): DPP-4 is a therapeutic target not only for type 2 diabetes but also for inflammatory conditions due to its role in immune regulation. nih.govnih.gov Pyrazine-based structures are found in known DPP-4 inhibitors. researchgate.net The inhibition of DPP-4 by these compounds can modulate the immune system, contributing to their anti-inflammatory effects. nih.gov

While the literature provides evidence for pyrazine derivatives targeting BCHE and DPP4, specific interactions with ADH1B (Alcohol Dehydrogenase 1B) were not prominently detailed in the reviewed sources.

Anticancer and Cytotoxic Activities in Various Cell Lines

The pyrazine scaffold is a privileged structure in the design of anticancer agents due to its versatile chemical properties and ability to interact with various biological targets. nih.govresearchgate.net Pyrazine derivatives have demonstrated significant cytotoxic activities against a wide array of human cancer cell lines. rjpbcs.commdpi.com

For instance, certain chalcone–pyrazine derivatives have shown potent inhibitory effects. One such compound exhibited remarkable activity against A549 (lung cancer) and Colo-205 (colon cancer) cell lines with IC50 values of 0.13 and 0.19 μM, respectively. Another derivative was highly effective against MCF-7 (breast cancer), A549, and DU-145 (prostate cancer) cell lines with IC50 values of 0.012, 0.045, and 0.33 μM, respectively. rjpbcs.com

Hederagenin-pyrazine derivatives have also been synthesized and screened, with one compound showing an IC50 of 3.45 ± 0.59 μM against A549 cells, comparable to the chemotherapy drug cisplatin. This compound was found to induce early apoptosis and cause cell-cycle arrest. researchgate.net Furthermore, pyrazino[1,2-a]indole (B3349936) derivatives have shown broad-spectrum antitumor activity against HL60, HeLa, MCF-7, and K562 cell lines, with the highest potency against HL60 (IC50 = 3.19 ± 0.3 μM). The anticancer mechanisms often involve the induction of apoptosis, regulation of DNA damage proteins, and inhibition of critical cellular pathways. nih.gov

Table 2: Cytotoxic Activities of Selected Pyrazine Derivatives in Various Cancer Cell Lines

Derivative/Compound Cell Line Cancer Type IC50 / Activity
Chalcone-Pyrazine Derivative (Compound 49) A549, Colo-205 Lung, Colon 0.13 μM, 0.19 μM rjpbcs.com
Chalcone-Pyrazine Derivative (Compound 51) MCF-7, A549, DU-145 Breast, Lung, Prostate 0.012 μM, 0.045 μM, 0.33 μM rjpbcs.com
Hederagenin-Pyrazine Derivative (Compound 9) A549 Non-small-cell lung 3.45 ± 0.59 μM researchgate.net
Indenoquinoxaline/Pyrazine Derivative (Compound 11) MCF-7, A549 Breast, Lung 5.4 μM, 4.3 μM mdpi.com
Pyrazino[1,2-a]indole Derivative (Compound 13) HL60, HeLa, MCF-7, K562 Leukemia, Cervical, Breast, Leukemia IC50 = 3.19 ± 0.3 μM (HL60)
Cinnamic acid–ligustrazine derivative (Compound 34) BEL-7402, A549 Liver, Lung 9.400 μM, 7.833 μM mdpi.com

Neuroprotective and Central Nervous System Activities

Pyrazine derivatives have emerged as promising agents for the treatment of central nervous system (CNS) disorders, exhibiting significant neuroprotective effects. Tetramethylpyrazine (TMP), a naturally occurring pyrazine, and its derivatives have been extensively studied for their therapeutic potential in neurodegenerative diseases. researchgate.net

The neuroprotective mechanisms of these compounds are multifaceted. They include the inhibition of oxidative damage, inflammation, apoptosis, calcium overload, and glutamate (B1630785) excitotoxicity. researchgate.net For example, T-006, a derivative of tetramethylpyrazine, has been shown to protect against neuronal damage in models of Parkinson's disease. It improves locomotor behavior, increases the survival of dopaminergic neurons, and boosts dopamine (B1211576) levels. Its mechanism involves the modulation of the Akt/GSK3β signaling pathway and the activation of transcription factors like MEF2D and Nrf2.

Furthermore, T-006 has been observed to promote adult neurogenesis, steering it toward a dopaminergic phenotype by activating brain-derived neurotrophic factor (BDNF) and cAMP responsive element-binding protein (CREB). Other synthesized ligustrazine–cinnamic acid derivatives have also demonstrated good neuroprotective activity against free radical damage in human neuroblastoma cell lines (SH-SY5Y), with EC50 values as low as 3.68 μM. mdpi.com These findings underscore the potential of pyrazine-based compounds to not only protect existing neurons but also to promote regeneration, offering a promising avenue for therapies against CNS diseases. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency of Vinylpyrazine Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of a lead compound by systematically modifying its chemical structure. For pyrazine derivatives, SAR studies have been pivotal in identifying key structural features that govern their pharmacological effects. While specific SAR studies focusing exclusively on 2-methyl-3-vinylpyrazine analogues are not extensively documented in publicly available research, principles can be extrapolated from studies on related pyrazine scaffolds, such as pyrrolo[1,2-a]pyrazines and other substituted pyrazines. researchgate.netconsensus.app

The core pyrazine ring is recognized as a bioisostere for naturally occurring compounds like nicotinamide (B372718) or pyrimidine (B1678525) nucleic bases, making it a crucial pharmacophore for biological action, especially in relatively small molecules. researchgate.net In more complex derivatives, the pyrazine ring imparts specific physicochemical properties, including a basic and slightly aromatic character, that influence interactions with biological targets. researchgate.net

Key aspects of SAR for pyrazine derivatives often involve modifications at various positions of the pyrazine ring and the substituents attached to it. For a hypothetical vinylpyrazine analogue, SAR exploration would typically investigate:

Substitution on the Pyrazine Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at the available carbon atoms of the pyrazine ring can significantly impact the molecule's electronic distribution, lipophilicity, and steric profile. This, in turn, affects binding affinity to target proteins. For instance, in a series of pyrazine-based novel molecules screened for anti-Alzheimer and antimicrobial activities, the substitution pattern around a phenyl ring attached to the core scaffold was found to be the main determinant of the structure-activity relationship. doaj.org

Modification of the Vinyl Group: The vinyl substituent offers several modification opportunities. Altering its length, rigidity, or replacing it with other functional groups (e.g., styryl, phenylethynyl) can modulate the compound's interaction with the target's binding pocket. tandfonline.com Studies on 1-ethyl-5-(hetero)aryl-6-styryl-1,6-dihydropyrazine-2,3-dicarbonitriles have demonstrated antimycobacterial and antifungal activity, indicating the importance of the styryl-like moiety for biological function. tandfonline.com

Modification of the Methyl Group: The methyl group can be replaced with other alkyl groups of varying sizes or with functional groups capable of forming hydrogen bonds to probe steric and electronic requirements in the binding site.

A review of pyrrolopyrazine derivatives highlighted that despite the scaffold's importance and diverse biological activities (including antibacterial, antifungal, and kinase inhibition), there is a scarcity of comprehensive SAR research, and the precise mechanisms of action are often not clearly recognized. researchgate.netconsensus.app This knowledge gap suggests a significant opportunity for future research into vinylpyrazine analogues.

The following table illustrates SAR findings from a study on pyrazine-based inhibitors, demonstrating how substitutions influence inhibitory concentrations.

Compound IDSubstitution (R Group)Activity (IC50, µM)
1 H>127
2 3-F-Ph8.523
3 2,5-di-F-Ph8.699
4 4-Cl-Ph7.959
6 3-CF3-Ph8.155
8 3-CN-Ph8.699

This table is generated based on data for illustrative purposes from a study on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1K inhibitors and does not represent vinylpyrazine analogues directly. researchgate.net

Computational Drug Design and Lead Optimization Based on Pyrazine Scaffolds

Computational drug design has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. Pyrazine scaffolds are frequently utilized in these in silico approaches due to their versatile chemical nature and presence in numerous biologically active compounds. doaj.orgnih.gov Computational methods, including virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, are employed to design novel pyrazine derivatives, predict their activity, and optimize them into lead compounds. nih.govnih.gov

A prominent strategy involves large-scale computational screening of compound libraries to identify novel pharmacophores that bind to a specific biological target. For example, a computational screen successfully identified a pyrazine-based compound as a novel inhibitor of the TrkA kinase family, which is implicated in tumor growth and pain. nih.govrsc.org Following this initial hit, a library of pyrazine analogues was synthesized and evaluated, leading to the development of potent TrkA inhibitors. nih.govrsc.org Computational modeling of these inhibitors identified specific regions in the target's binding site—a solvent pocket and an allosteric pocket—that could be exploited for further optimization. nih.gov

In another advanced approach, deep learning and generative models have been used to design and screen novel benzimidazole-pyrazine derivatives as antagonists for the Adenosine A₂B receptor, a target for cancer immunotherapy. tandfonline.comnih.govresearchgate.net This method involved building a scaffold-focused virtual library and then processing it through a multilayer virtual screening protocol. tandfonline.comnih.gov The process successfully identified five molecules with predicted binding free energies higher than the reference compound, with one derivative showing high selectivity and favorable drug-like properties. tandfonline.comnih.gov

Molecular docking studies are also crucial for understanding the binding interactions between pyrazine ligands and their target enzymes. For a series of novel pyrazine molecules, docking studies explored the binding interactions with the active sites of enzymes like acetylcholinesterase, providing a rationale for their observed inhibitory activity. doaj.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed on potent scaffolds to ensure they possess drug-like properties suitable for further development. doaj.org

The table below summarizes the results from a computational study that identified and optimized pyrazine-based TrkA inhibitors.

Compound IDModificationsTrkA Inhibition (IC50, µM)
Hit Compound 1 Initial computational hit3.5
Analogue 3a Modification at A-region0.82
Analogue 3f Modification at A-region0.44
Analogue 4a Modification at B-region0.16
Analogue 4d Modification at B-region0.081

This table is adapted from a study on the identification and optimization of pyrazine-based TrkA inhibitors. nih.gov

Agricultural Chemistry Applications (e.g., Pesticidal and Fungicidal Potential)

Pyrazine derivatives hold significant potential in agricultural chemistry as active ingredients for pesticides, fungicides, and herbicides. researchgate.netadv-bio.com Their natural occurrence in plants, where they contribute to defense mechanisms, makes them an attractive scaffold for developing environmentally safer crop protection agents. adv-bio.com

Naturally, plants produce pyrazines during development to deter animals from consuming unripe fruit. adv-bio.com These compounds contribute to the characteristic "green" taste of unripe produce and are part of a group of microbial volatile organic compounds (MVOCs) that possess natural antimicrobial properties. adv-bio.com This inherent biological activity makes the pyrazine scaffold an ideal starting point for designing fungicides and bactericides to protect against plant diseases. adv-bio.comnih.gov

Research has demonstrated that pyrazine derivatives can exhibit potent herbicidal activity. researchgate.netopenresearchlibrary.org Studies on various substituted pyrazines have shown they can act as both pre- and post-emergence herbicides, effectively controlling weeds like pigweed, wild oats, and yellow foxtail. researchgate.net For instance, certain pyrazine-sulfonylcarbamates have been identified as good selective herbicides suitable for use in cultivated crops. researchgate.net In one study, new pyrazine semicarbazide (B1199961) derivatives were synthesized and evaluated for herbicidal activity, with one compound showing an 80% post-emergence inhibitory rate against Amaranthus retroflexus and Eclipta prostrata at a concentration of 150 gai/ha. researchgate.net

Beyond herbicidal action, pyrazines are explored for their pesticidal properties. Some insects, like leafcutter ants, naturally use pyrazines as alarm pheromones to signal danger. adv-bio.com This behavior suggests that spraying crops with these specific pyrazine compounds could be an effective strategy to repel and manage agricultural pests. adv-bio.com A review of natural product-pyrazine hybrids noted that certain derivatives exhibited significant insecticidal activity against the oriental armyworm, with mortality rates exceeding that of the natural insecticide Toosendanin. mdpi.comnih.gov

The fungicidal potential of pyrazines is also an active area of research. Pyrrolo[1,2-a]pyrazine derivatives have been noted for their antifungal activities. researchgate.netconsensus.app The development of pyrazine-based compounds offers a promising alternative to traditional, broad-spectrum pesticides, which are often scrutinized for their negative environmental impact, such as water contamination and harm to beneficial insects. adv-bio.com

Pyrazine Derivative TypeAgricultural ApplicationTarget Organism/WeedReference
Pyrazine SemmicarbazidesHerbicide (Post-emergence)Amaranthus retroflexus researchgate.net
Pyrazine-SulfonylcarbamatesHerbicide (Selective)Various noxious plants researchgate.net
Natural Product HybridsInsecticideOriental Armyworm mdpi.comnih.gov
General PyrazinesFungicide / BactericidePlant pathogens adv-bio.com
Pyrrolo[1,2-a]pyrazinesAntifungalFungi researchgate.netconsensus.app

Applications and Translational Research Frontiers for 2 Methyl 3 Vinylpyrazine

Enhancement and Modulation of Food Flavor and Aroma

Pyrazines are a critical class of compounds that contribute significantly to the flavor and aroma of many cooked and processed foods. researchgate.net They are typically formed during thermal processing through the Maillard reaction and are responsible for the desirable roasted, nutty, and savory notes that characterize products like coffee, cocoa, and roasted meats. perfumerflavorist.comnih.gov

2-Methyl-3-vinylpyrazine and structurally related pyrazines are key contributors to the complex flavor profiles of thermally processed foods. The pyrazine (B50134) ring itself, along with its alkyl and vinyl substituents, imparts characteristic sensory attributes. 2-Methylpyrazine, for example, is known for its nutty, roasted character with hints of peanut and cocoa. perfumerflavorist.comperflavory.com The introduction of a vinyl group, as seen in 2-methyl-6-vinylpyrazine, can introduce notes described as hazelnut. thegoodscentscompany.comnih.gov Specifically, 2-ethenyl-3-methylpyrazine (an alternative name for this compound) has been identified as a volatile compound in cooked meat. thegoodscentscompany.com These compounds are crucial in creating the perception of "brown" flavors, enhancing the sensory experience of foods ranging from bacon and roast beef to coffee and chocolate. perfumerflavorist.comperfumerflavorist.com

The table below summarizes the flavor profiles of several key pyrazines, illustrating the sensory contributions of different structural motifs.

Compound NameFEMA NumberCAS NumberReported Flavor/Odor Profile
2-Methylpyrazine 3309109-08-0Nutty, roasted, peanut, cocoa, chocolate, green. perfumerflavorist.comperflavory.com
2-Ethyl-3-methylpyrazine 315515707-23-0Roasted, peanut, nutty; effective in toasted almond, hazelnut, and coffee flavors. perfumerflavorist.com
2-Methyl-6-vinylpyrazine -4176-86-1Reported to have a hazelnut flavor. thegoodscentscompany.com
2,5-Dimethylpyrazine (B89654) 3272123-32-0Often used in conjunction with 2-methylpyrazine for roasted notes. perfumerflavorist.com
Trimethylpyrazine 324414667-55-1Key in chocolate and coffee flavors; adds roasted character. perfumerflavorist.com

The controlled generation of desirable flavor compounds like this compound is a key objective in food processing. Understanding the formation mechanisms is crucial for flavor optimization. Vinylpyrazines are known to form during the Maillard reaction between reducing sugars and amino acids. nih.gov Model studies have shown that vinylpyrazines can be formed through the condensation of alkylpyrazines with formaldehyde (B43269), both of which are products of the Maillard reaction. nih.gov

This knowledge allows food scientists to control flavor development by manipulating processing parameters such as temperature, time, pH, and the availability of specific precursors like glucose and glycine (B1666218). nih.gov Furthermore, specific pyrazines can be used as flavoring ingredients to enhance or impart particular notes. For instance, adding 2-methylpyrazine at levels of 100 parts per million (ppm) can enhance the freshly roasted character in pork flavors, while levels around 400 ppm are effective in roast beef flavors. perfumerflavorist.com Similarly, 2-ethyl-3-methylpyrazine can be used at levels ranging from 400 ppm in milk chocolate to 2,000 ppm in coffee to add authentic nuttiness and roasted notes. perfumerflavorist.com These strategies demonstrate how a deep understanding of pyrazine chemistry enables the precise modulation and optimization of food flavor profiles.

Biotechnological Engineering for Targeted Biosynthesis

The increasing consumer demand for "natural" ingredients has spurred research into biotechnological alternatives to chemical synthesis for the production of flavor compounds. nih.gov Microbial fermentation is a promising avenue for the biosynthesis of pyrazines. Certain bacterial strains have demonstrated the ability to naturally produce these aromatic compounds.

Research has shown that various strains of Bacillus subtilis isolated from fermented soybeans (natto) are capable of producing a range of alkylpyrazines. nih.gov Significant variation exists between strains, with some being predisposed to producing specific pyrazine profiles. For example, one study identified a B. subtilis strain, BcP4, that was particularly effective at producing 2-methylpyrazine, 2,3-dimethylpyrazine (B1216465), and 2,6-dimethylpyrazine (B92225). nih.gov This natural capability provides a foundation for targeted biosynthesis through biotechnological engineering.

Modern metabolic engineering techniques, such as pathway balancing and protein engineering, can be applied to optimize these natural processes. nih.gov By enhancing the expression of key enzymes in the biosynthetic pathway or optimizing the supply of precursor molecules, it is possible to increase the yield and selectivity for a target compound like this compound. This approach combines the advantages of biological production with the precision of targeted engineering to create high-value natural flavor molecules.

The table below details the pyrazine production by two different B. subtilis strains, highlighting the potential for selecting specific strains for targeted biosynthesis. nih.gov

Bacillus subtilis StrainPyrazine CompoundConcentration (µg/L)
BcP4 2-Methylpyrazine690.0
BcP4 2,3-Dimethylpyrazine680.4
BcP4 2,6-Dimethylpyrazine1891.0
BcP21 2,5-Dimethylpyrazine4,500.0
BcP21 2,3,5-Trimethylpyrazine52,600.0
BcP21 2,3,5,6-Tetramethylpyrazine501,100.0

Chemoecological Control Strategies (e.g., Pheromone-Based Integrated Pest Management)

Beyond flavor chemistry, vinylpyrazines play a significant role in chemical ecology as semiochemicals, which are chemicals used by organisms to communicate. longdom.org Specifically, certain pyrazines function as insect pheromones, offering an environmentally benign tool for Integrated Pest Management (IPM). researchgate.netinternationalpheromones.com IPM strategies utilize a combination of methods to manage pests in a sustainable way, with pheromones being used for monitoring, mass trapping, and mating disruption. internationalpheromones.comresearchgate.net

A prominent example of a vinylpyrazine used in chemoecological control is 2-methyl-6-vinylpyrazine, a close structural relative of this compound. This compound has been identified as the primary component of the sexual pheromone of the papaya fruit fly (Toxotrypana curvicauda), a major agricultural pest. nih.gov Synthetic 2-methyl-6-vinylpyrazine is used in traps to monitor the presence and population density of these flies, allowing for timely and targeted control measures. nih.gov This pheromone-based approach is highly specific, non-toxic, and effective at very low concentrations, making it a valuable component of modern agricultural practices aimed at reducing reliance on broad-spectrum pesticides. researchgate.netresearchgate.net

Development of Novel Therapeutic Agents and Medical Technologies

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. lifechemicals.comwisdomlib.orgtandfonline.com Pyrazine derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. researchgate.netnih.govmdpi.com This makes the pyrazine moiety a key pharmacophore in drug discovery and development. mdpi.com

While research has not focused specifically on the therapeutic properties of this compound, its core structure is present in many important medical agents. The nitrogen atoms in the pyrazine ring can form hydrogen bonds, and the aromatic system can participate in various interactions with biological targets, making it a versatile building block for designing new therapeutic agents. lifechemicals.comnih.gov The development of hybrid molecules, where the pyrazine scaffold is combined with fragments from natural products, has also yielded compounds with potent anticancer and anti-inflammatory activities. mdpi.com The established biological relevance of the pyrazine core suggests that derivatives like this compound could serve as starting points for the development of novel therapeutics.

The following table lists some examples of approved drugs that contain the pyrazine ring, highlighting the therapeutic importance of this chemical class. researchgate.netmdpi.com

Drug NameTherapeutic ClassPrimary Application
Pyrazinamide Antimycobacterial AgentTreatment of tuberculosis. lifechemicals.com
Amiloride Potassium-Sparing DiureticTreatment of high blood pressure and congestive heart failure.
Glipizide Antidiabetic AgentManagement of type 2 diabetes mellitus.
Bortezomib Proteasome InhibitorTreatment of multiple myeloma and mantle cell lymphoma.
Gilteritinib AXL InhibitorTreatment of acute myeloid leukemia.

Advanced Materials Science and Optoelectronic Devices

The applications of pyrazine derivatives extend beyond biology and into the realm of materials science. lifechemicals.comtandfonline.com The electron-deficient nature of the pyrazine ring gives it unique electronic and photophysical properties, making it an attractive component for advanced functional materials. lifechemicals.comrsc.org Pyrazine-based polymers have been developed for use in optical devices, and low-bandgap π-conjugated polymers containing pyrazine units have been synthesized for applications in photovoltaic devices. lifechemicals.com

In the field of solar energy, pyrazine derivatives have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org In the common donor–π–acceptor (D–π–A) design for these dyes, the pyrazine core can function as the π-bridge or an auxiliary acceptor, facilitating efficient intramolecular charge transfer upon light absorption. rsc.org This structural versatility allows for the fine-tuning of the dye's electronic and optical properties to maximize solar energy conversion efficiency. rsc.org The vinyl group present in this compound provides a site for potential polymerization, suggesting its utility as a monomer for creating novel pyrazine-based conjugated polymers for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and next-generation solar cells.

Food Preservation and Anti-Spoilage Applications through Antimicrobial Action

While direct and detailed research on the antimicrobial and anti-spoilage applications of this compound is notably scarce in publicly available scientific literature, the broader class of alkylpyrazines, to which it belongs, has been the subject of studies evaluating their potential as natural food preservatives. These fragrant, volatile compounds are naturally present in a variety of foods, including vegetables, fruits, and roasted or cooked products. Several pyrazine derivatives are already utilized in the food industry as flavoring agents, and their inherent antimicrobial properties present a promising frontier for food preservation.

Investigations into various alkylpyrazines have demonstrated their efficacy against a range of bacteria and fungi responsible for food spoilage. This suggests a potential, though not yet specifically studied, role for this compound in food preservation. The antimicrobial activity of these related compounds provides a basis for understanding the possible applications of this compound.

Detailed research into specific alkylpyrazines has shown substantial inhibitory effects on microbial growth. For instance, studies have been conducted on the applicability of certain pyrazine derivatives as antimicrobial agents in processed meat products, which are susceptible to microbial contamination that leads to spoilage.

One study focused on the antimicrobial effects of 2-isobutyl-3-methylpyrazine on processed chicken meat. nih.gov The findings indicated that this compound could significantly reduce the number of viable bacteria. nih.gov The antimicrobial effects were enhanced when combined with methods to lower water activity on the meat's surface, using maltodextrin as a carrier. nih.gov At low dosages, a reduction of up to 95% in viable bacteria was observed compared to control samples. nih.gov This research targeted several families of bacteria commonly associated with meat spoilage, including Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae, all of which were substantially inhibited in pilot tests. nih.gov

Further research into other pyrazine derivatives, such as 5-isobutyl-2,3-dimethylpyrazine, has shown even more pronounced effects, with treatments leading to 4-log reductions in the cell counts of susceptible bacterial isolates. nih.gov The antimicrobial efficacy was found to be concentration-dependent. nih.gov

The table below summarizes the findings from research on the antimicrobial activity of alkylpyrazines closely related to this compound.

Alkylpyrazine DerivativeTarget MicroorganismsApplication/MatrixObserved Antimicrobial Effect
2-isobutyl-3-methylpyrazineMeat-associated bacterial contaminantsProcessed chicken meatUp to 95% reduction in viable bacteria at low dosages. nih.gov
5-isobutyl-2,3-dimethylpyrazinePyrazine-susceptible bacterial isolatesLaboratory medium4-log reductions in bacterial cell counts. nih.gov
Various AlkylpyrazinesCarnobacteriaceae, Enterobacteriaceae, Listeriaceae, MoraxellaceaeLaboratory mediumSubstantial inhibition of bacterial isolates. nih.gov

These findings underscore the potential of the alkylpyrazine class of compounds in the development of novel strategies to reduce microbial contamination in food products. nih.gov Their volatile nature makes them particularly interesting for applications in active packaging, where they could create an antimicrobial atmosphere around the food product. While these studies provide a strong indication of the potential antimicrobial capabilities of pyrazine compounds, further research is required to specifically evaluate the efficacy of this compound as an anti-spoilage and food preservation agent.

Future Directions and Emerging Research Paradigms for 2 Methyl 3 Vinylpyrazine

Integrated Omics Approaches for Holistic Mechanistic Insights

Modern biological research has been transformed by "omics" technologies, which allow for the comprehensive analysis of entire sets of biological molecules. An integrated multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—offers a powerful paradigm for elucidating the precise molecular mechanisms of 2-methyl-3-vinylpyrazine. Such strategies can move research beyond simple phenotypic observations to a deep, systems-level understanding of the compound's interactions within a biological system.

By exposing cells or model organisms to this compound and subsequently analyzing the changes across these different molecular layers, researchers can:

Identify Gene-Level Responses: Transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated in response to the compound, pointing to the cellular pathways being modulated.

Map Protein Interactions: Proteomics can identify direct protein binding partners of the compound or its metabolites, uncovering its molecular targets.

Characterize Metabolic Shifts: Metabolomics can detail the downstream effects on cellular metabolism, providing a functional readout of the compound's activity.

The advancement of multi-omics tools has revolutionized the study of complex biological systems, offering comprehensive insights into the molecular mechanisms that underlie key traits in various organisms. mdpi.com Integrating these datasets can build comprehensive models of the compound's mechanism of action, revealing complex metabolic and genetic regulatory networks. mdpi.com

Sustainable Synthesis and Green Chemistry Initiatives

The synthesis of pyrazine (B50134) derivatives is an area of active research, with a growing emphasis on environmentally benign methodologies. Future research on this compound should prioritize the development of sustainable synthetic routes that align with the principles of green chemistry. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable starting materials.

Several innovative strategies reported for other pyrazines could be adapted for this compound:

Catalytic Dehydrogenative Coupling: The use of earth-abundant metal catalysts, such as manganese, to catalyze the formation of the pyrazine ring from amino alcohols represents a sustainable, atom-economical approach where water and hydrogen gas are the only byproducts. nih.govacs.org

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure, such as the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, reduce the need for intermediate purification steps, thus saving solvents and energy. tandfonline.comresearchgate.net

Biocatalysis: Employing enzymes, such as lipases, to catalyze the synthesis of pyrazine derivatives from esters and amines offers a highly efficient and green method, often simplifying reaction steps and minimizing hazardous reagents. nih.gov

Green Synthesis StrategyKey PrinciplesPotential Starting Materials for this compoundReference Example
Manganese-Catalyzed Dehydrogenative CouplingAtom economy, use of earth-abundant metals, produces only H2 and H2O as byproducts.Appropriately substituted amino alcohols.Synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol. nih.govacs.org
One-Pot Condensation/AromatizationReduced solvent use, energy efficiency, simplified work-up.Substituted 1,2-diketones and 1,2-diamines.Aqueous methanol reaction catalyzed by potassium tert-butoxide. tandfonline.comresearchgate.net
Enzyme-Catalyzed SynthesisMild reaction conditions, high selectivity, biodegradable catalyst, reduced hazardous waste.Pyrazine esters and amines.Lipozyme® TL IM catalyzed synthesis of pyrazinamide derivatives. nih.gov

Computational Drug Discovery and Cheminformatics for Pyrazine Derivatives

Computational methods are indispensable in modern medicinal chemistry for accelerating the discovery of new therapeutic agents. The pyrazine scaffold is present in several clinically used drugs, highlighting its potential as a pharmacophore. mdpi.comnih.gov Computational studies can play a crucial role in exploring the therapeutic potential of this compound.

Future research in this area should involve:

Molecular Docking and Virtual Screening: Using the 3D structure of this compound to screen large libraries of biological targets (e.g., enzymes, receptors) to predict potential binding interactions and identify novel therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of pyrazine derivatives with their biological activity. This can guide the rational design of new analogues of this compound with enhanced potency and selectivity. nih.gov

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when bound to a protein target to understand the stability of the interaction and the key binding forces involved. nih.gov

A systematic analysis of the Protein Data Bank (PDB) has shown that the pyrazine ring is not merely an aromatic spacer but an active interacting moiety, frequently forming hydrogen bonds and π-interactions with protein targets. nih.govacs.orgresearchgate.net This inherent ability to engage in specific molecular interactions makes pyrazine derivatives, including this compound, promising candidates for drug design campaigns. mdpi.com

In Vivo Efficacy and Toxicological Assessments

While in vitro and computational studies can suggest potential bioactivities, in vivo studies in animal models are essential to confirm efficacy and perform initial toxicological assessments. There is currently a lack of published in vivo data for this compound.

A future research program should systematically evaluate the compound in relevant animal models based on promising in vitro findings. For instance, if preliminary studies suggest anti-inflammatory properties, the compound could be tested in rodent models of inflammation. Concurrently, initial toxicological assessments are crucial. While comprehensive safety profiles are beyond the scope of this discussion, foundational studies would include determining acute toxicity and conducting repeated-dose studies to identify any potential target organs for toxicity. For structurally similar compounds like 2-ethyl-3,(5 or 6)-dimethylpyrazine, 90-day feeding studies in rats have been conducted to establish no-observed-adverse-effect levels (NOAELs). researchgate.net Similar structured assessments would be necessary for this compound to establish a baseline for any future therapeutic or industrial development.

Exploration of Novel Bioactivities and Undiscovered Molecular Targets

The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govmdpi.comnih.gov The specific bioactivity profile of this compound has not been extensively explored.

A key future direction is the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic potential. High-throughput screening (HTS) campaigns against diverse cancer cell lines, bacterial and fungal strains, and specific enzyme panels could yield valuable lead compounds. For example, various pyrazine derivatives have been investigated as tyrosine kinase inhibitors for cancer therapy and as inhibitors of enzymes relevant to diabetic complications. mdpi.com Furthermore, natural product-pyrazine hybrids have demonstrated enhanced pharmacodynamic activity compared to their parent compounds, suggesting that modifying this compound through hybridization could unlock new and potent bioactivities. nih.govmdpi.com

Reported Bioactivity in Pyrazine DerivativesExample Compound Class/TargetPotential Implication for this compound Research
AnticancerTyrosine kinase inhibitors, apoptosis inducers. mdpi.comnih.govScreening against various cancer cell lines (e.g., MCF-7, A549). nih.gov
AntibacterialInhibition of Mycobacterium tuberculosis. researchgate.netEvaluation against pathogenic bacterial strains.
Anti-inflammatoryInhibition of nitric oxide (NO) overexpression. mdpi.comTesting in macrophage-based inflammation assays.
AntiviralHCV NS5B RdRp inhibitors. nih.govScreening against a panel of relevant viral enzymes or replication assays.

Integration into Multifunctional Materials and Nanotechnology for Advanced Applications

The unique electronic and chemical properties of N-heterocyclic compounds like pyrazines make them attractive building blocks for advanced materials. The aromatic nature and the presence of nitrogen atoms in the pyrazine ring can be exploited for applications in materials science and nanotechnology.

Emerging research could focus on incorporating this compound into:

Polymers and Organic Frameworks: The vinyl group on the molecule is a reactive handle that can be used for polymerization or for grafting the molecule onto surfaces or into metal-organic frameworks (MOFs). This could lead to the development of new materials with tailored electronic, optical, or sensory properties.

Nanosensors: Pyrazine derivatives can be used to functionalize nanoparticles (e.g., gold or quantum dots). The interaction of the pyrazine ring with specific analytes could induce a detectable change in the nanoparticle's properties, forming the basis of a chemical sensor.

Smart Materials: Integration into polymers could create materials that respond to stimuli such as pH, light, or the presence of a specific chemical. The pyrazine moiety could act as the recognition element that triggers the material's response.

While this area is highly exploratory for this specific molecule, the broader field of functional materials derived from heterocyclic compounds provides a strong rationale for investigating the potential of this compound as a novel component for advanced technological applications.

Q & A

Basic Research: What are the recommended synthetic pathways for 2-methyl-3-vinylpyrazine, and how do reaction conditions influence product purity?

Answer:
The synthesis of this compound can be approached via cyclocondensation of 1,2-propanediamine with glyoxal, followed by dehydrogenation to introduce the vinyl group . Alternative routes include alkylation of pyrazine precursors using vinylating agents like vinyl halides under palladium catalysis. Reaction temperature and solvent polarity critically impact purity: higher temperatures (>120°C) risk side reactions (e.g., polymerization of the vinyl group), while polar aprotic solvents (e.g., DMF) enhance regioselectivity. Purification via vacuum distillation (BP ~134°C) or preparative HPLC is recommended to isolate the compound from isomers like 2-ethyl-3-methylpyrazine .

Basic Research: Which analytical methods are optimal for quantifying this compound in complex matrices (e.g., food, biological systems)?

Answer:
Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is widely used for volatile pyrazines due to its sensitivity (LOD <1 ppb) . For polar matrices, stable isotope dilution assays (SIDA) with deuterated internal standards (e.g., d3-2-methyl-3-vinylpyrazine) improve accuracy by correcting for matrix interference . Recent advances in LC-MS/MS with HILIC columns enable quantification in aqueous systems, though method validation against GC-MS is advised due to potential fragmentation issues .

Advanced Research: How can researchers resolve contradictions in reported odor thresholds for this compound across studies?

Answer:
Discrepancies in odor thresholds (e.g., 0.1–5 ppb in wine vs. 10–50 ppb in dairy) arise from matrix effects and panelist variability. To address this:

  • Standardize sensory protocols : Use ASTM E679-19 for threshold determination with a trained panel (n≥15) .
  • Control matrix variables : Adjust pH, ethanol content, or lipid levels to mimic real-world conditions .
  • Leverage multivariate analysis : Factor analysis (PCA or PLS-DA) isolates confounding variables (e.g., malic acid in wine) that mask true thresholds .

Advanced Research: What strategies are effective for separating this compound from structural isomers (e.g., 3-methyl-2-vinylpyrazine)?

Answer:
Isomer separation requires high-resolution chromatographic techniques:

  • Chiral GC columns (e.g., Cyclosil-B): Resolve enantiomers via π-π interactions with the pyrazine ring .
  • HPLC with polar stationary phases : Zorbax NH2 columns (acetonitrile/water mobile phase) exploit differences in dipole moments .
  • Capillary electrophoresis (CE) : Optimize buffer pH (8.5–9.5) to ionize pyrazines, enhancing mobility differences .
    Post-separation, confirm structures via 2D NMR (¹H-¹³C HSQC) to distinguish vinyl group positioning .

Advanced Research: How does the vinyl group in this compound influence its stability and reactivity under physiological conditions?

Answer:
The vinyl group enhances electrophilicity, making the compound prone to Michael addition reactions (e.g., with glutathione in biological systems). Stability studies in simulated gastric fluid (pH 2.0, 37°C) show 60% degradation within 2 hours, forming 2-methyl-3-(1-hydroxyethyl)pyrazine . To mitigate reactivity:

  • Encapsulation : Use cyclodextrins (β-CD) to shield the vinyl group .
  • Structure-activity studies : Compare with non-vinyl analogs (e.g., 2-methyl-3-ethylpyrazine) to isolate reactivity trends .

Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent vapor accumulation (vapors are denser than air) .
  • PPE : Nitrile gloves and safety goggles; avoid latex due to permeability .
  • Storage : Inert gas-purged containers at ≤4°C to prevent polymerization .
  • Decontamination : Ethanol washes for spills; avoid oxidizers (risk of explosive mixtures) .

Advanced Research: How can computational modeling predict the flavor contribution of this compound in novel food formulations?

Answer:

  • QSAR models : Correlate molecular descriptors (HOMO/LUMO energies, logP) with sensory data to predict threshold shifts .
  • Molecular docking : Simulate binding to olfactory receptors (e.g., OR1A1) to identify key interactions (e.g., hydrogen bonding with Ser113) .
  • Machine learning : Train models on existing pyrazine databases (e.g., FooDB) to forecast synergistic/antagonistic effects with other flavorants .

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Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-3-vinylpyrazine
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Reactant of Route 2
2-Methyl-3-vinylpyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.